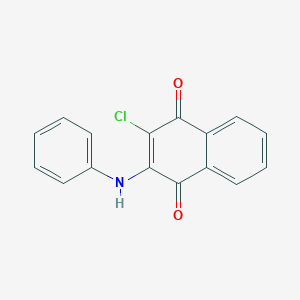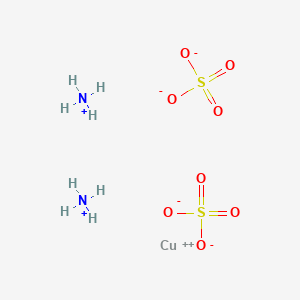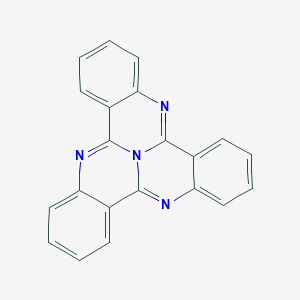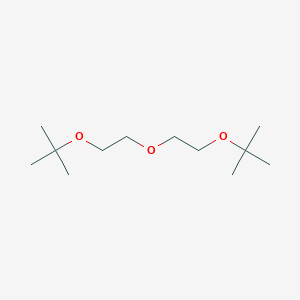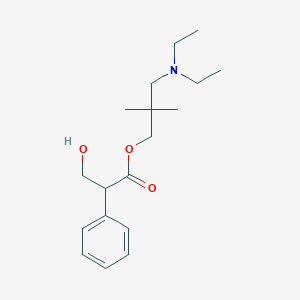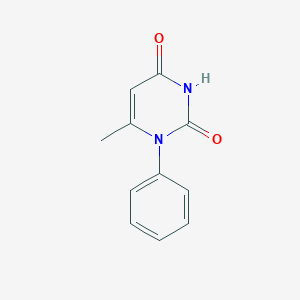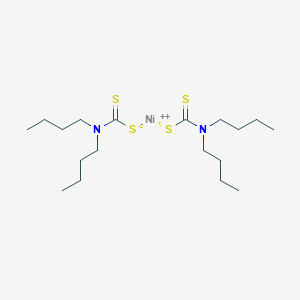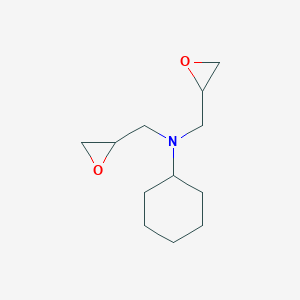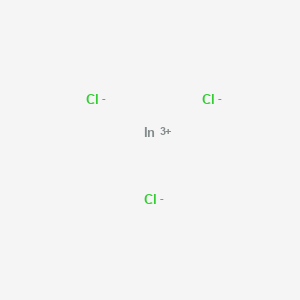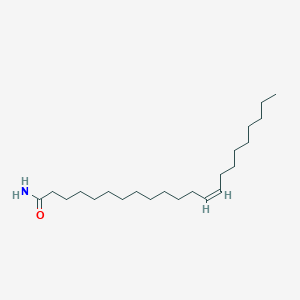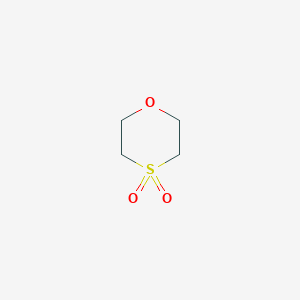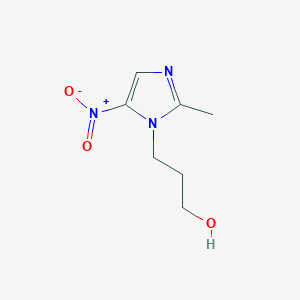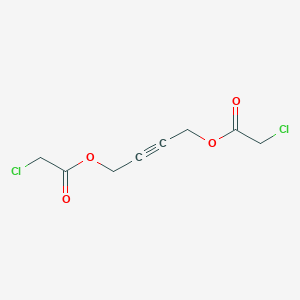
But-2-ynylene bis(chloroacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-2-ynylene bis(chloroacetate) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a bifunctional reagent that can be used for the synthesis of a wide range of organic compounds. In
Mechanism Of Action
The mechanism of action of But-2-ynylene bis(chloroacetate) involves the formation of a covalent bond between the reagent and the target molecule. The reaction proceeds via an acylation reaction, where the carbonyl group of the chloroacetyl chloride reacts with the hydroxyl group of the 2-butyn-1-ol to form an ester. The resulting ester can then react with the target molecule to form a covalent bond.
Biochemical And Physiological Effects
The biochemical and physiological effects of But-2-ynylene bis(chloroacetate) depend on the target molecule and the application. For example, when used as a crosslinking agent for the preparation of hydrogels, But-2-ynylene bis(chloroacetate) can improve the mechanical properties and stability of the hydrogel. When used for the modification of proteins and nucleic acids, But-2-ynylene bis(chloroacetate) can alter the biological activity and stability of the modified molecules.
Advantages And Limitations For Lab Experiments
The advantages of using But-2-ynylene bis(chloroacetate) in lab experiments include its high reactivity, versatility, and ease of use. It can be used for the synthesis of various organic compounds and the modification of proteins and nucleic acids. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for the use of But-2-ynylene bis(chloroacetate) in scientific research. One potential direction is the development of new applications for the reagent in drug discovery and development. Another direction is the optimization of the reaction conditions for the synthesis of specific organic compounds. Additionally, the use of But-2-ynylene bis(chloroacetate) in the preparation of hydrogels and other biomaterials for tissue engineering and drug delivery is an area of active research.
Synthesis Methods
But-2-ynylene bis(chloroacetate) can be synthesized by reacting 2-butyn-1-ol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation reaction to form the desired product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, reaction time, and the molar ratio of the reactants.
Scientific Research Applications
But-2-ynylene bis(chloroacetate) has been widely used in scientific research for the synthesis of various organic compounds such as heterocycles, peptides, and natural products. It has also been used as a reagent for the modification of proteins and nucleic acids, which has potential applications in drug discovery and development. Additionally, But-2-ynylene bis(chloroacetate) has been used as a crosslinking agent for the preparation of hydrogels, which have potential applications in tissue engineering and drug delivery.
properties
CAS RN |
14569-76-7 |
|---|---|
Product Name |
But-2-ynylene bis(chloroacetate) |
Molecular Formula |
C8H8Cl2O4 |
Molecular Weight |
239.05 g/mol |
IUPAC Name |
4-(2-chloroacetyl)oxybut-2-ynyl 2-chloroacetate |
InChI |
InChI=1S/C8H8Cl2O4/c9-5-7(11)13-3-1-2-4-14-8(12)6-10/h3-6H2 |
InChI Key |
GJBMLYJEBNBVPR-UHFFFAOYSA-N |
SMILES |
C(C#CCOC(=O)CCl)OC(=O)CCl |
Canonical SMILES |
C(C#CCOC(=O)CCl)OC(=O)CCl |
Other CAS RN |
14569-76-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



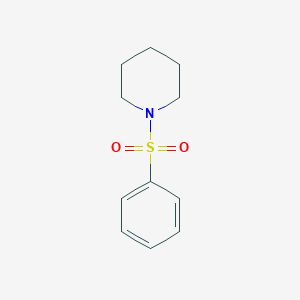
![1-Azaspiro[4.5]decane](/img/structure/B86638.png)
